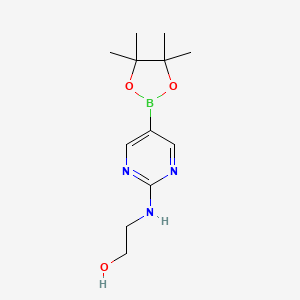

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol

Description

Properties

IUPAC Name |

2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-15-10(16-8-9)14-5-6-17/h7-8,17H,5-6H2,1-4H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEIXBFMJFCEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675245 | |

| Record name | 2-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-34-4 | |

| Record name | 2-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol typically involves the following steps:

Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the dioxaborolane group: The dioxaborolane moiety is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.

Attachment of the ethanolamine group: The final step involves the nucleophilic substitution of the pyrimidine ring with ethanolamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidines.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydropyrimidines.

Substitution: Aryl or vinyl-substituted pyrimidines.

Scientific Research Applications

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or drug precursor.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery systems. The pyrimidine ring can interact with nucleic acids and proteins, potentially modulating their function.

Comparison with Similar Compounds

Substituent Variations

The pyrimidine ring and boronate group are conserved in analogs, but substituent differences significantly alter properties:

Key Observations :

Ring System Variations

Modifications to the aromatic core influence conjugation and reactivity:

Key Observations :

Comparison with Analogs :

Cross-Coupling Reactions

The boronate group enables Suzuki-Miyaura coupling (). Reactivity trends:

- Target Compound: Ethanolamine substituent improves solubility in aqueous reaction media, enabling biphasic catalysis.

- Methyl-Substituted Analogs: Higher yields in nonpolar solvents (e.g., toluene) due to compatibility with hydrophobic substrates .

Biological Activity

The compound 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol (CAS No. 1218789-34-4) is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following formula:

- Molecular Formula : C₁₂H₂₀BN₃O₃

- Molecular Weight : 265.12 g/mol

- IUPAC Name : 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethan-1-ol

- Purity : 97%

The compound features a pyrimidine ring substituted with a dioxaborolane moiety and an ethanolamine group.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. One study reported that such derivatives achieved a half-maximal inhibitory concentration (IC50) in the range of 0.1 to 10 µM against breast cancer cells .

Antimicrobial Properties

The compound's biological activity extends to antimicrobial effects. A related study demonstrated that pyrimidine derivatives exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL . The presence of the dioxaborolane group may enhance the interaction with bacterial enzymes.

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes in metabolic pathways. For instance:

- Inhibition of DNA synthesis : The pyrimidine structure is crucial for mimicking nucleobases.

- Enzyme inhibition : The dioxaborolane moiety may interact with boron-binding sites in enzymes involved in cellular metabolism.

Case Study 1: Anticancer Efficacy

A research study evaluated the efficacy of a similar pyrimidine derivative in a xenograft mouse model. The compound was administered at doses of 10 mg/kg body weight daily for two weeks. Results showed a significant reduction in tumor size compared to controls (p < 0.05), indicating promising anticancer activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against Escherichia coli. The study revealed that the compound exhibited an MIC of 6.5 µg/mL against resistant strains, suggesting its potential as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling (a palladium-catalyzed reaction) using a pyrimidinyl boronate ester and a functionalized aminoethanol derivative. Key steps include:

- Boronate preparation : Start with a 5-bromo-pyrimidin-2-amine intermediate, followed by borylation with bis(pinacolato)diboron (B2Pin2) using a Pd catalyst (e.g., PdCl2(dppf)) .

- Aminoethanol coupling : React the boronate intermediate with 2-aminoethanol under mild basic conditions (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Purification : Use column chromatography (C18 reverse-phase) or recrystallization from ethyl acetate/hexane mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm regiochemistry via 1H NMR (pyrimidine protons at δ 8.5–9.0 ppm) and 11B NMR (boron signal at δ 30–35 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and isotopic patterns consistent with boron .

- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) .

Q. What solvents and storage conditions are optimal for this boronate-containing compound?

- Handling : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester .

- Solvent compatibility : Use anhydrous DMF, THF, or acetonitrile for reactions. Avoid protic solvents (e.g., water, methanol) unless in controlled stoichiometry .

Advanced Research Questions

Q. How can cross-coupling reactions involving this boronate be optimized for high yields?

- Catalyst screening : Test Pd(PPh3)4, PdCl2(dtbpf), or NiCl2(PCy3)2 for electron-deficient pyrimidine systems .

- Ligand effects : Bulky ligands (e.g., SPhos) improve stability of Pd intermediates in Suzuki-Miyaura reactions .

- Base selection : Cs2CO3 or K3PO4 enhances transmetallation efficiency in polar solvents .

- High-throughput screening : Use automated platforms to vary temperature (50–100°C), solvent (DMSO vs. THF), and catalyst loading (1–5 mol%) .

Q. How to resolve contradictions in reported reaction yields for boronate-mediated couplings?

- Troubleshooting steps :

- Moisture control : Ensure strict anhydrous conditions via molecular sieves or glovebox techniques, as boronate esters hydrolyze readily .

- Byproduct analysis : Use LC-MS to identify deborylated pyrimidine or homo-coupling byproducts (common in Pd-catalyzed reactions) .

- Reproducibility : Compare literature protocols (e.g., reaction times: 2–24 hours) and validate with control experiments .

Q. What computational methods can predict the reactivity of this compound in catalytic systems?

- DFT studies : Calculate Fukui indices or Parr’s absolute hardness (η) to assess nucleophilic/electrophilic sites on the pyrimidine ring .

- Transition-state modeling : Simulate Pd insertion into the C–B bond using Gaussian or ORCA software to optimize ligand-catalyst pairs .

- Solvent effects : Conduct COSMO-RS calculations to predict solvation energies in DMF vs. THF .

Data Contradiction Analysis

Q. Why do some studies report low yields in boronate-mediated C–N coupling reactions?

- Key factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.